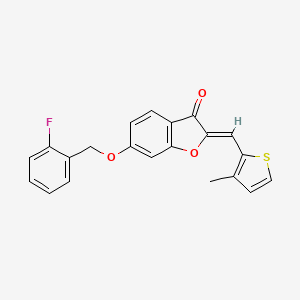

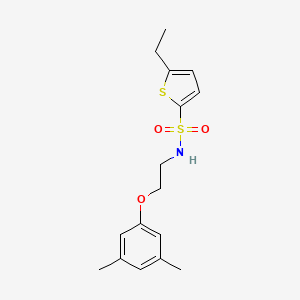

N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

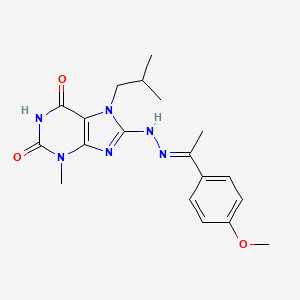

The compound “N-(2-(3,5-dimethylphenoxy)ethyl)-5-ethylthiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with an ethyl group and a sulfonamide group. The sulfonamide group is further substituted with a chain that contains a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and phenyl rings would likely result in a planar structure around these rings. The oxygen in the phenoxy group and the sulfur in the sulfonamide group are likely to be sp3 hybridized, leading to a tetrahedral geometry around these atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of polar or charged groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition

The research conducted by Aziz‐ur‐Rehman et al. (2014) investigates molecules bearing the azomethine group, known for their biological activities, including antibacterial and enzyme inhibition. Although the specific chemical of interest isn't directly studied, related compounds elaborated from 2,4-Dimethylphenol as precursors show significant biological activities, suggesting a potential area of application for similar sulfonamide compounds in antibacterial and enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).

Antioxidant Activities

Sudhana et al. (2019) explore the synthesis, characterization, and biological evaluation of dihydropyridine analogs, focusing on their antioxidant activities. This research, while not addressing the exact compound , highlights the significance of sulfonamide derivatives in treating oxidative stress-associated diseases, indicating the potential antioxidant applications of sulfonamide-based compounds (Sudhana et al., 2019).

Electrochemical Reduction Studies

The study by Santelices and Hawley (1977) on the electrochemical reduction of sulfonamides provides insight into the redox behavior of similar compounds. Understanding the electrochemical properties of sulfonamides can be crucial for developing applications in electrochemistry and designing new materials with specific electronic properties (Santelices & Hawley, 1977).

Antimicrobial Activity and Molecular Docking

Hussein (2018) synthesizes novel sulfonamide hybrids, demonstrating their antimicrobial activities. This research suggests the potential of sulfonamide compounds, including the one , in developing new antimicrobial agents. Molecular docking studies further support their application in drug design and development (Hussein, 2018).

Antiproliferative Agents

Pawar, Pansare, and Shinde (2018) report the synthesis of thiophene-sulfonamide derivatives as antiproliferative agents. Their work on these compounds highlights the potential therapeutic applications of sulfonamide derivatives in cancer treatment, suggesting a possible research direction for the compound of interest in the study of antiproliferative activities (Pawar et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-4-15-5-6-16(21-15)22(18,19)17-7-8-20-14-10-12(2)9-13(3)11-14/h5-6,9-11,17H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXZFUWUNWCPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2818080.png)

![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)